Furothiazole
Overview
Description
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide is an aromatic amide.
Scientific Research Applications
Carcinogenicity and Toxicology Research
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) has been extensively studied for its carcinogenic properties. Cohen et al. (1973) reported that NFTA induced lymphocytic leukemia and forestomach tumors in female Swiss mice (Cohen, Lower, Ertürk, & Bryan, 1973). Further studies by Headley et al. (1981) showed that NFTA-fed mice exhibited dose-dependent immunosuppression, potentially contributing to leukemia development (Headley, Klopp, Michie, Ertürk, & Bryan, 1981). Cohen et al. (1975) also investigated the carcinogenicity of various 5-nitrofurans, including NFTA, in Sprague-Dawley female rats, revealing the induction of multiple tissue tumors (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Genetic and Molecular Studies
Research by Shirai & Wang (1980) demonstrated that NFTA enhances sister-chromatid exchange in Chinese hamster ovary cells and mutagenic activity in Salmonella typhimurium strain TA100, suggesting its genotoxic potential (Shirai & Wang, 1980).
Metabolic Activation and Mechanisms
Zenser et al. (1984) explored the metabolic activation of NFTA by prostaglandin H synthase, indicating a crucial step in NFTA-induced carcinogenesis through endogenous activation (Zenser, Palmier, Mattammal, & Davis, 1984). Additionally, Mattammal et al. (1985) investigated NFTA metabolism in vitro, providing insights into its nitroreduction and covalent binding to macromolecules (Mattammal, Zenser, Palmier, & Davis, 1985).
Immunological Impact
Studies have also focused on the immunological effects of NFTA. Cohen et al. (1973) found that thymectomy in mice affected the oncogenicity of NFTA, suggesting an interaction with the immune system (Cohen, Headley, & Bryan, 1973). Headley et al. (1977) demonstrated the suppression of antibody-mediated and cell-mediated murine immunity by NFTA, highlighting its impact on the immune response (Headley, Cohen, & Bryan, 1977).
Metabolism and Disposition
The metabolism and disposition of NFTA in rats were explored by Wang, Chiu, & Bryan (1975), revealing rapid absorption and deposition in various body tissues, further elucidating its pharmacokinetic properties (Wang, Chiu, & Bryan, 1975).
Mechanism of Action
The mechanism of action of N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide involves the enzyme complex prostaglandin H synthase (PHS) which is involved in the activation of certain renal and urinary tract carcinogens . The conversion of NFTA to ANFT by intact tissue suggests that ANFT may contribute to NFTA renal carcinogenesis .
Safety and Hazards
Properties
IUPAC Name |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMPDLIHUXUIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020952 | |
Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-82-8 | |
Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURATHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42HOE346S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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